tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate
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Overview
Description
tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is a chemical compound that contains a tert-butyl ester group and a hydrazone linkage with a 2,4-dinitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the reaction of tert-butyl 3-oxobutanoate with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrophenyl oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with molecular targets through the hydrazone linkage and the dinitrophenyl moiety. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The dinitrophenyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,2-bis(2,4-dinitrophenyl)ethanoate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its specific hydrazone linkage and the presence of both tert-butyl and dinitrophenyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
748158-87-4 |
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Molecular Formula |
C14H18N4O6 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
tert-butyl 3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C14H18N4O6/c1-9(7-13(19)24-14(2,3)4)15-16-11-6-5-10(17(20)21)8-12(11)18(22)23/h5-6,8,16H,7H2,1-4H3 |
InChI Key |
RWOVCRQPFGQOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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